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Compound of Interest

Compound Name: Benzo|[c]phenanthridine

Cat. No.: B1199836

For Researchers, Scientists, and Drug Development Professionals

Benzo[c]phenanthridine and its derivatives represent a class of nitrogen-containing polycyclic
aromatic hydrocarbons, many of which are alkaloids of significant interest in medicinal
chemistry and drug development. These compounds, isolated from various plant species,
exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and
antitumor properties. A thorough understanding of their physicochemical properties is
fundamental to their study and application, influencing their solubility, absorption, distribution,
metabolism, and excretion (ADME) profile, as well as their formulation and therapeutic efficacy.
This guide provides a comprehensive overview of the core physicochemical properties of the
parent benzo[c]phenanthridine scaffold and its prominent alkaloid derivatives, sanguinarine
and chelerythrine.

Core Physicochemical Data

The physicochemical properties of benzo[c]phenanthridine and its derivatives are crucial for
predicting their behavior in biological systems. The following tables summarize key quantitative
data for the unsubstituted benzo[c]phenanthridine, its important derivatives sanguinarine and
chelerythrine, and the related isomer phenanthridine for comparative purposes.

Table 1: Physicochemical Properties of Benzo[c]phenanthridine
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Property Value Source
Molecular Formula C17H11N [1]
Molecular Weight 229.27 g/mol [1]
XLogP3 (Computed) 4.7 [1]
CAS Number 218-38-2 [1][2]
Table 2: Physicochemical Properties of Sanguinarine
Property Value Source
Molecular Formula [C20H14NO4]+ [3114]
Molecular Weight 332.3 g/mol [4]
Melting Point 278-280 °C (monohydrate) [3]
Limited solubility in water;
Solubility soluble in alcohol, chloroform, [31[5][6]
acetone, ethyl acetate.[3][5]
UV max (Methanol) 234, 283, 325 nm [3]
CAS Number 2447-54-3 [3]
Table 3: Physicochemical Properties of Chelerythrine
Property Value Source
Molecular Formula C21H18NO4+ [718]
Molecular Weight 348.37 g/mol

Structural Feature

Exists in a positively charged
iminium form and an
uncharged pseudo-base form

depending on pH.[7][9]

[719]

CAS Number

34316-15-9

[7]

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Benzo_c_phenanthridine
https://pubchem.ncbi.nlm.nih.gov/compound/Benzo_c_phenanthridine
https://pubchem.ncbi.nlm.nih.gov/compound/Benzo_c_phenanthridine
https://pubchem.ncbi.nlm.nih.gov/compound/Benzo_c_phenanthridine
https://dtp.cancer.gov/dtpstandard/servlet/ChemData?queryHOLD=&searchtype=NSC&chemnameboolean=or&outputformat=html&searchlist=401029&Submit=Submit
https://www.drugfuture.com/chemdata/sanguinarine.html
https://pubchem.ncbi.nlm.nih.gov/compound/Sanguinarine
https://pubchem.ncbi.nlm.nih.gov/compound/Sanguinarine
https://www.drugfuture.com/chemdata/sanguinarine.html
https://www.drugfuture.com/chemdata/sanguinarine.html
https://www.researchgate.net/figure/Molecular-structure-of-sanguinarine_fig8_270448712
https://www.drugfuture.com/chemdata/sanguinarine.html
https://www.researchgate.net/figure/Molecular-structure-of-sanguinarine_fig8_270448712
https://www.researchgate.net/figure/Physiochemical-properties-of-sanguinarine_tbl1_270448712
https://www.drugfuture.com/chemdata/sanguinarine.html
https://www.drugfuture.com/chemdata/sanguinarine.html
https://en.wikipedia.org/wiki/Chelerythrine
https://pubchem.ncbi.nlm.nih.gov/compound/Chelerythrine
https://en.wikipedia.org/wiki/Chelerythrine
https://www.researchgate.net/figure/Chemical-structure-of-chelerythrine-and-its-equilibrium-forms-iminium-and-alkanolamine_fig3_354930203
https://en.wikipedia.org/wiki/Chelerythrine
https://www.researchgate.net/figure/Chemical-structure-of-chelerythrine-and-its-equilibrium-forms-iminium-and-alkanolamine_fig3_354930203
https://en.wikipedia.org/wiki/Chelerythrine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 4: Physicochemical Properties of Phenanthridine (Isomer for Comparison)

Property Value Source
Molecular Formula C13H9N [10][11][12]
Molecular Weight 179.22 g/mol [10][12]
Melting Point 104-107 °C [11]

Boiling Point 349 °C [11]

pKa 461 [11]

Water Solubility Almost insoluble (7.7 pg/mL at [119012]

pH 7.4)
CAS Number 229-87-8 [10][11]

Experimental Protocols

The determination of the physicochemical properties of benzo[c]phenanthridine alkaloids
involves a range of analytical techniques. While specific, detailed protocols for the parent
compound are not extensively published, the methodologies employed for alkaloids, in general,
are well-established.

Melting Point Determination

The melting point of a solid crystalline substance is a crucial indicator of its purity.

o Methodology: A small amount of the purified crystalline alkaloid is placed in a capillary tube
and heated in a calibrated melting point apparatus. The temperature range over which the
substance melts is recorded. A sharp melting point range typically indicates a high degree of
purity. For compounds like sanguinarine, the melting point is determined for its stable
crystalline form, such as the monohydrate.[3]

Solubility Assessment

Solubility is a critical parameter for drug development, affecting bioavailability and formulation.
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o Methodology: The solubility of benzo[c]phenanthridine derivatives is typically determined
by adding a known amount of the compound to a specific volume of a solvent (e.g., water,
ethanol, DMSO) at a controlled temperature. The mixture is agitated until equilibrium is
reached. The concentration of the dissolved compound in the supernatant is then quantified,
often using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis
spectroscopy. The results are usually expressed in mg/mL or mol/L. Sanguinarine, for
instance, has been noted for its limited agueous solubility but good solubility in various

organic solvents.[3][5]

Determination of pKa

The acid dissociation constant (pKa) is essential for understanding the ionization state of a
molecule at different pH values, which influences its absorption and distribution.

o Methodology: Potentiometric titration is a common method for pKa determination. A solution
of the alkaloid is titrated with a standardized acid or base, and the pH is monitored with a
calibrated pH meter. The pKa is determined from the titration curve. Spectrophotometric
methods can also be used, where the UV-Vis spectrum of the compound is recorded at
various pH values. The changes in absorbance are then used to calculate the pKa. For
benzo[c]phenanthridines like chelerythrine that can exist in different ionic forms,
understanding the pKa is vital to characterizing their behavior in physiological environments.

[71°]

Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane
permeability and interaction with biological macromolecules.

o Methodology: The shake-flask method is the traditional approach. A solution of the
compound is prepared in a mixture of n-octanol and water. After thorough mixing and
separation of the two phases, the concentration of the compound in each phase is
measured. The LogP is the logarithm of the ratio of the concentration in the octanol phase to
that in the aqueous phase. Reverse-phase HPLC (RP-HPLC) can also be used to estimate
LogP values based on the retention time of the compound on a nonpolar stationary phase.

Structural Elucidation and Purity Assessment
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A combination of spectroscopic and chromatographic techniques is employed to confirm the
chemical structure and purity of benzo[c]phenanthridine compounds.

o Methodology:

o Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and 3C NMR): Provides detailed
information about the molecular structure, including the connectivity of atoms and the
chemical environment of protons and carbons.[13]

o Mass Spectrometry (MS): Determines the molecular weight and can provide information
about the elemental composition and fragmentation pattern of the molecule.[13]

o Infrared (IR) Spectroscopy: ldentifies the functional groups present in the molecule.[13]

o High-Performance Liquid Chromatography (HPLC): Used to separate and quantify the
components of a mixture, thereby assessing the purity of the isolated alkaloid.

Visualizations: Signaling Pathways and
Experimental Workflow

Signaling Pathways of Benzo[c]phenanthridine
Alkaloids

Benzo[c]phenanthridine alkaloids, notably sanguinarine and chelerythrine, exert their
biological effects by modulating various intracellular signaling pathways. These interactions are
often linked to their anticancer and anti-inflammatory properties.
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High-Level Overview of Signaling Pathways Modulated by Benzo[c]phenanthridine Alkaloids
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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